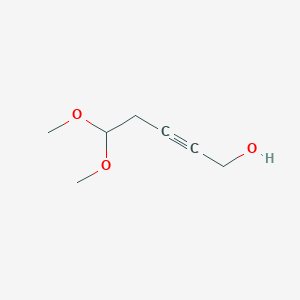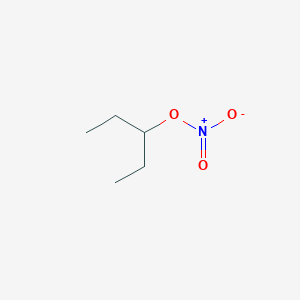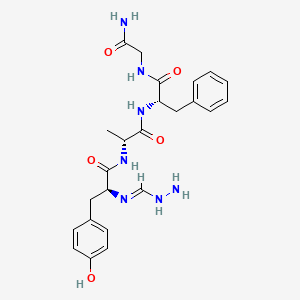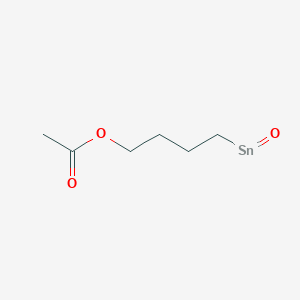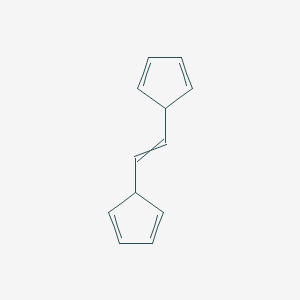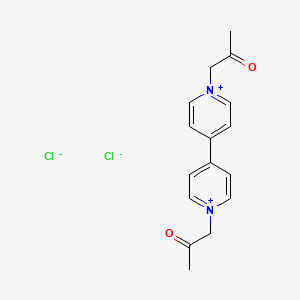
1,1'-Bis(2-oxopropyl)-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It is a bipyridinium derivative with two oxopropyl groups attached to the nitrogen atoms of the bipyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-oxopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Bipyridine} + 2 \text{(2-oxopropyl chloride)} \rightarrow \text{1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride} ]
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The oxopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: The parent compound of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride.
1,1’-Bis(2-oxopropyl)-2,2’-bipyridin-1-ium dichloride: A similar compound with a different substitution pattern.
Uniqueness
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern and the presence of oxopropyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
75539-73-0 |
|---|---|
Molecular Formula |
C16H18Cl2N2O2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-[4-[1-(2-oxopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-2-one;dichloride |
InChI |
InChI=1S/C16H18N2O2.2ClH/c1-13(19)11-17-7-3-15(4-8-17)16-5-9-18(10-6-16)12-14(2)20;;/h3-10H,11-12H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
WITARNULLOXUGF-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
